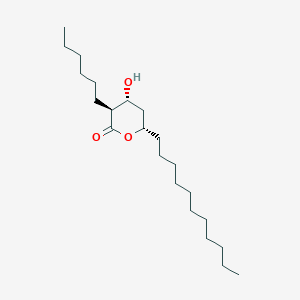
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the family of oxanones, which are known for their diverse chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of hexanal with undecanal, followed by cyclization and reduction steps to form the oxanone ring. The reaction conditions often require the use of strong bases like sodium hydroxide and catalysts such as palladium on carbon for hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The oxanone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R,6S)-3,4-dihydroxy-6-undecyltetrahydro-2H-pyran-2-one
- (3S,4R,6S)-3-hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl ester
Uniqueness
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H42O3 |
|---|---|
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21+/m0/s1 |
Clave InChI |
LRXRIVSWHMVULO-PCCBWWKXSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


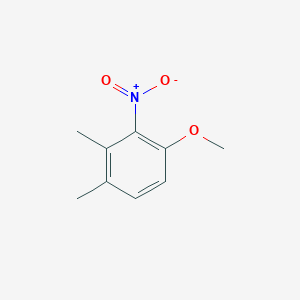
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)

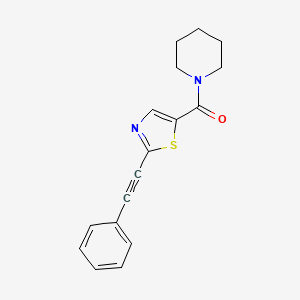
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)

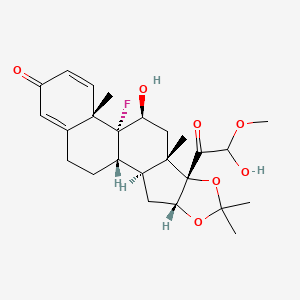
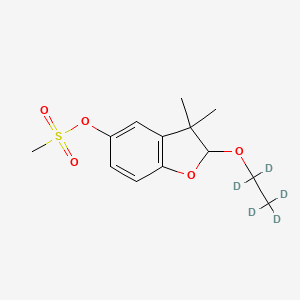
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
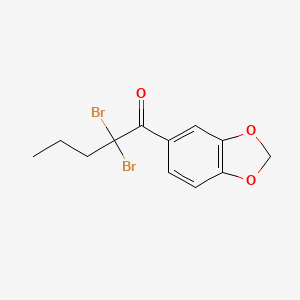
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)

![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)
